1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea
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Overview
Description
AY 31906 is a high ceiling diuretic with a relative potassium-sparing effect. It has been shown to produce significant increases in the fractional excretion of sodium and chloride in dogs at a dose that produces no statistically significant changes in the fractional excretion of potassium, glomerular filtration rate, or renal plasma flow .
Preparation Methods
The synthetic routes and reaction conditions for AY 31906 are not extensively documented in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the formation of a pyrimidinesulfonamide structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
AY 31906 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AY 31906 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of diuretics and their mechanisms of action.
Biology: It is used to study the effects of diuretics on renal function and electrolyte balance.
Medicine: It is investigated for its potential use in treating conditions such as heart failure and hypertension.
Industry: It is used in the development of new diuretic drugs with improved efficacy and safety profiles
Mechanism of Action
AY 31906 exerts its effects by inhibiting electrolyte reabsorption in the ascending limb of the loop of Henle. Unlike furosemide, AY 31906 has no activity at the proximal tubule. This inhibition leads to increased excretion of sodium and chloride, resulting in diuresis. The compound is well absorbed after oral administration, with diuretic activity occurring within the first hour .
Comparison with Similar Compounds
AY 31906 is compared with other high ceiling diuretics such as furosemide. It is 1.5- and 12.3-times more potent as a natriuretic than furosemide in rats and dogs, respectively, whereas it is 0.5- and 6.1-times as potent after intravenous administration. The maximum natriuretic effect of AY 31906 in both species is similar to that observed with furosemide. At equiactive natriuretic oral doses in both species, AY 31906 produces a greater increase in the urinary ratio of sodium to potassium than furosemide, indicating a relative potassium-sparing effect .
Similar compounds include:
- Furosemide
- Bumetanide
- Torsemide
These compounds share similar diuretic properties but differ in their potency, duration of action, and side effect profiles .
Properties
CAS No. |
124788-46-1 |
---|---|
Molecular Formula |
C15H24N6O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[2-amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C15H24N6O3S/c1-8(2)18-15(22)21-25(23,24)12-7-17-14(16)20-13(12)19-11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H2,18,21,22)(H3,16,17,19,20) |
InChI Key |
ZJGXCMUCLPBLHI-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide AY 31906 AY-31,906 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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